BRD4 BD2 Binding Affinity: 300-Fold Improvement Over Clinical BET Inhibitor (+)-JQ1
In the BROMOscan competitive binding assay, 2-bromo-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide achieved a dissociation constant (Kd) of 0.300 nM against human BRD4 BD2 [1]. This is approximately 300-fold stronger than the pan-BET inhibitor (+)-JQ1, which displays a Kd of ~90 nM for BRD4 BD2 in the same assay platform .
| Evidence Dimension | BRD4 BD2 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 0.300 nM |
| Comparator Or Baseline | (+)-JQ1 (Kd ≈ 90 nM for BRD4 BD2) |
| Quantified Difference | ~300-fold higher affinity for the target compound |
| Conditions | BROMOscan competitive binding assay; human BRD4 BD2 expressed in bacterial system |
Why This Matters
For researchers designing PROTACs, cellular target engagement studies, or BD2-selective pharmacological probes, substantially higher binding affinity enables lower working concentrations, reducing off-target effects and improving the dynamic range of dose-response experiments.
- [1] BindingDB, BDBM50148603 (CHEMBL3770724). Affinity Data: Kd = 0.300 nM for human BRD4 BD2 by BROMOscan assay. View Source
